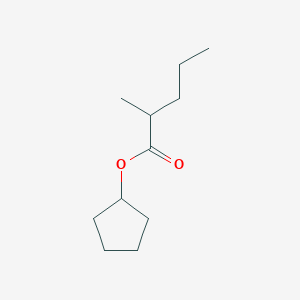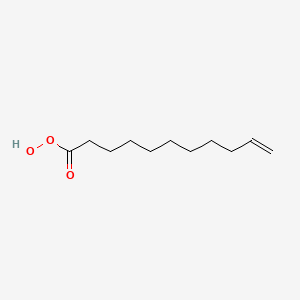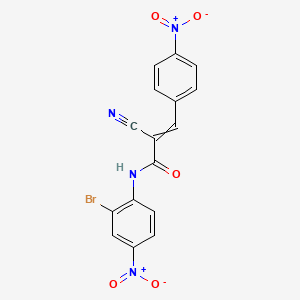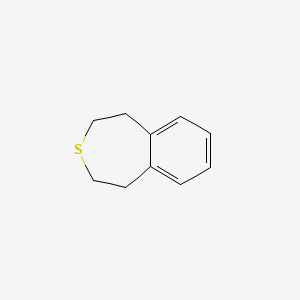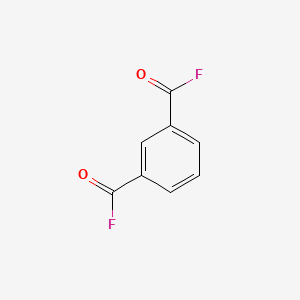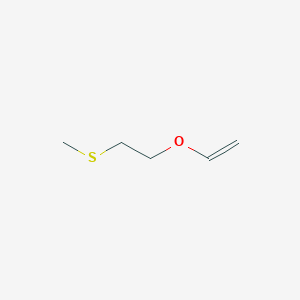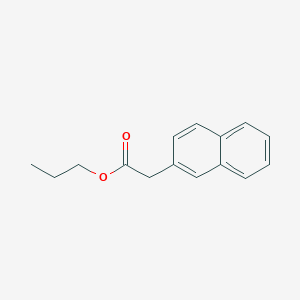![molecular formula C12H14N4O6 B14737289 Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate CAS No. 6098-57-3](/img/structure/B14737289.png)
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazine group attached to a dinitrophenyl ring and a methylbutanoate moiety. It is known for its vibrant color and is often used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. For instance, one common method involves the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives.
科学的研究の応用
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent for the detection and characterization of carbonyl compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of dyes and pigments, owing to its vibrant color and stability.
作用機序
The mechanism of action of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. In biological systems, it may interfere with cellular processes by binding to enzymes and receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
Methyl 4-(2,4-dinitrophenylhydrazono)valerate: Another hydrazone derivative with similar chemical properties.
Uniqueness
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a dinitrophenyl group with a methylbutanoate moiety allows for versatile applications in various fields of research and industry.
特性
CAS番号 |
6098-57-3 |
|---|---|
分子式 |
C12H14N4O6 |
分子量 |
310.26 g/mol |
IUPAC名 |
methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate |
InChI |
InChI=1S/C12H14N4O6/c1-7(2)11(12(17)22-3)14-13-9-5-4-8(15(18)19)6-10(9)16(20)21/h4-7,13H,1-3H3 |
InChIキー |
OOOLPOZLQSDYRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


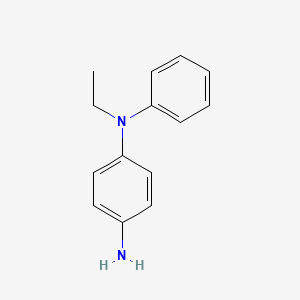

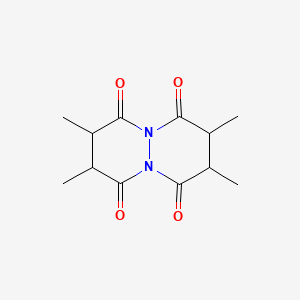
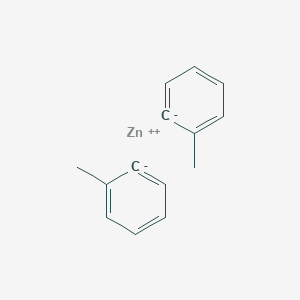
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
